molecular formula C15H14N8O2 B15013000 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B15013000
M. Wt: 338.32 g/mol
InChI Key: GOHUFSKQOSFUIJ-WOJGMQOQSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and an indene moiety, which contribute to its diverse chemical reactivity and potential utility in various applications.

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step synthetic routes. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The preparation process includes the following steps:

    Nitration: Introduction of nitro groups to the precursor compound.

    Oxidation: Conversion of nitro groups to corresponding oxides.

    Oxidation Coupling: Formation of the final compound through coupling reactions under oxidative conditions.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14N8O2

Molecular Weight

338.32 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-2,3-dihydroinden-1-ylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C15H14N8O2/c1-8-12(23(22-17-8)14-13(16)20-25-21-14)15(24)19-18-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H2,16,20)(H,19,24)/b18-11+

InChI Key

GOHUFSKQOSFUIJ-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/3\CCC4=CC=CC=C43

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=C3CCC4=CC=CC=C43

Origin of Product

United States

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